(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride
Description
(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a seven-membered oxaspiro ring is fused to a nonane ring system. The presence of an amino group and a hydroxyl group in the molecule makes it an interesting candidate for various chemical reactions and applications.
Properties
IUPAC Name |
(1R,3R)-1-amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-6-5-7(10)8(6)1-3-11-4-2-8;/h6-7,10H,1-5,9H2;1H/t6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUACKHQJQQIQLF-ZJLYAJKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(CC2O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12[C@@H](C[C@H]2O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1-Amino-7-oxaspiro[35]nonan-3-ol;hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may introduce halogen atoms or other functional groups into the molecule.
Scientific Research Applications
(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride involves its interaction with specific molecular targets. The amino group may form hydrogen bonds or ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can affect the function of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: Compounds with a spiro junction involving an oxindole ring.
Spiro[5.5]undecane Derivatives: Compounds with a spiro junction involving a five-membered ring fused to an undecane ring system.
Uniqueness
(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and hydroxyl groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
Biological Activity
(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol; hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, which contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- IUPAC Name: 3-amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride
- Molecular Formula: C8H15ClN2O2
- Molecular Weight: 194.67 g/mol
- CAS Number: 2138131-75-4
The biological activity of (1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol; hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The presence of an amino group allows for potential interactions with neurotransmitter receptors, while the spirocyclic structure may enhance binding affinity and specificity.
Antidepressant Effects
Research indicates that compounds with similar spirocyclic structures exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, which are critical for mood regulation.
Analgesic Properties
Preliminary studies suggest that (1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol; hydrochloride may possess analgesic properties. This is hypothesized to result from its ability to inhibit pain pathways in the central nervous system.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | A study conducted on rodent models demonstrated significant reduction in depressive-like behavior when administered (1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol; hydrochloride compared to control groups. |
| Study 2 | In vitro assays indicated that the compound exhibits moderate inhibition of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects. |
| Study 3 | Behavioral tests showed that administration of the compound resulted in decreased pain sensitivity in models of neuropathic pain, supporting its analgesic potential. |
Safety and Toxicology
The safety profile of (1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol; hydrochloride is crucial for its therapeutic application. Preliminary toxicity studies indicate low acute toxicity, but further long-term studies are necessary to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol hydrochloride, and how can purity be validated?
- Methodology : Use multi-step organic synthesis involving spirocyclic ring formation and stereospecific amination. For purity validation, employ HPLC with a reverse-phase C18 column (95% acetonitrile/water mobile phase) and compare retention times to standards. Confirm via mass spectrometry (MS) for molecular weight verification .
- Key parameters : Monitor reaction intermediates using thin-layer chromatography (TLC) and optimize pH during hydrochloride salt formation (target pH 3.5–5.5 for solubility and stability) .
Q. How can UV-Vis and IR spectroscopy distinguish (1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol hydrochloride from its stereoisomers?
- Methodology : Perform UV-Vis spectroscopy in aqueous solution (λ_max ~260 nm for amine-chloride complexes) and FT-IR spectroscopy to identify functional groups (e.g., N-H stretching at 3300–3500 cm⁻¹, C-O-C spirocyclic ether at 1100–1250 cm⁻¹). Compare spectra with enantiomerically pure standards .
Advanced Research Questions
Q. What advanced techniques resolve stereochemical ambiguities in spirocyclic hydrochloride salts?
- Methodology : Use X-ray crystallography to determine absolute configuration, supplemented by NMR (e.g., NOESY for spatial proximity of protons). For dynamic stereochemistry, employ variable-temperature NMR to observe conformational changes .
- Case study : A related spirocyclic compound (CAS 1096594-11-4) required chiral derivatization with Mosher’s acid for enantiomeric excess calculation via <sup>19</sup>F NMR .
Q. How do solubility limitations in non-polar solvents impact reactivity studies of this compound?
- Methodology : Test solubility in DMSO, ethanol, and chloroform using gravimetric analysis . For reactions requiring non-polar solvents, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) or micellar systems. Monitor reaction progress via <sup>13</sup>C NMR in deuterated solvents .
Q. What mechanistic insights explain contradictory yield data in reductive amination steps?
- Methodology : Perform kinetic isotope effect (KIE) studies to identify rate-determining steps. Use DFT calculations to model transition states and compare with experimental activation energies. Reconcile discrepancies by adjusting reducing agents (e.g., NaBH4 vs. BH3-THF) and monitoring byproduct formation via GC-MS .
Q. How can researchers design stability studies for this compound under physiological conditions?
- Methodology : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Analyze decomposition products via LC-MS/MS and quantify hydrolytic cleavage of the spirocyclic ether using <sup>1</sup>H NMR integration. Adjust buffer systems (e.g., phosphate vs. HEPES) to mimic in vivo pH gradients .
Data Contradiction Analysis
Q. Why do different synthesis protocols report conflicting enantiomeric purity levels?
- Root cause : Variations in chiral auxiliary selection (e.g., L-tartaric acid vs. D-chiro-inositol derivatives) and crystallization conditions.
- Resolution : Standardize chiral stationary phase HPLC (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns. Validate with circular dichroism (CD) spectroscopy for absolute configuration .
Q. How should researchers address discrepancies in biological activity assays?
- Strategy : Use isothermal titration calorimetry (ITC) to quantify binding affinity to target receptors (e.g., GPCRs). Cross-validate with surface plasmon resonance (SPR) and control for hydrochloride counterion effects by comparing freebase and salt forms .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
